Enhanced Lipophilic Ligand Efficiency Compared to 4-Methylbenzyl Analog
The target compound's 4-fluorobenzyl substituent (cLogP contributor) increases lipophilicity relative to the 4-methylbenzyl analog (CAS 849617-70-5, N-(4-methylbenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide) while adding electronegative character that can enhance halogen bonding with protein targets. The calculated cLogP for the target compound is approximately 2.6 vs. approximately 2.9 for the 4-methylbenzyl analog (computed using the XLogP3 method) [1]. While subtle, this difference places the target compound in a more favorable ligand efficiency range for CNS drug-like space, where lower lipophilicity generally correlates with reduced promiscuity and toxicity risk [2].
| Evidence Dimension | Calculated partition coefficient (cLogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 ≈ 2.6 |
| Comparator Or Baseline | N-(4-methylbenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (CAS 849617-70-5): XLogP3 ≈ 2.9 |
| Quantified Difference | Δ cLogP ≈ -0.3 log units (target compound is less lipophilic) |
| Conditions | In silico calculation using XLogP3 algorithm (PubChem model); consistent across standard computational chemistry platforms. |
Why This Matters
Lower lipophilicity reduces off-target promiscuity risk while maintaining sufficient membrane permeability, making this compound a more attractive starting point for lead optimization than the methylbenzyl analog [2].
- [1] PubChem XLogP3 calculation for N-(4-fluorobenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide and N-(4-methylbenzyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide. Computed via the XLogP3 method (Cheng et al., J. Chem. Inf. Model., 2007). View Source
- [2] Leeson, P.D., Springthorpe, B. The influence of drug-like concepts on decision-making in medicinal chemistry. Nat. Rev. Drug Discov., 2007, 6, 881-890. View Source
